6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, also known as MIQ, is a naturally occurring alkaloid found in various plant species. MIQ has been studied for its potential pharmacological properties, including its ability to act as an antioxidant, anti-inflammatory, and neuroprotective agent.
Scientific Research Applications
1. Chemical Structure and Properties
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is an alkaloid isolated from Hammada scoparia leaves. It is characterized by NMR spectroscopy and X-ray crystallographic techniques. Its structure includes an intermolecular O—H⋯N hydrogen bond, which is significant in its chemical properties (Jarraya et al., 2008).
2. Pharmacological Significance
This compound is part of a series of analogues synthesized and evaluated for affinity at dopamine D1, D2, and D3 receptors. These compounds generally show a strong affinity for D3 receptors with very good D3R selectivity. Their molecular orientation in the binding pocket of D3 receptors and the presence of multiple hydrogen bonds contribute to their pharmacological activities (Gadhiya et al., 2018).
3. Synthetic Applications
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is useful in synthesizing enantiopure carboxylic acid derivatives, which are important in the synthesis of modulators of nuclear receptors, including liver X receptor. This synthesis involves dynamic kinetic hydrolysis, showcasing its role in producing complex organic molecules (Forró et al., 2016).
4. In Vivo Impact
Research on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, which include 6-methoxy derivatives, shows their transient effect on locomotor activity in mice. These compounds have been found in the brain and may play a physiological role, indicating potential neurobiological implications (Nakagawa et al., 1996).
5. Anti-HIV Potential
1-Aryl-6,7-dihydroxy(methoxy)-1,2,3,4-tetrahydroisoquinolines, including variants of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, have been synthesized and demonstrated potent anti-HIV activities in vitro. These compounds exhibit selective inhibition of HIV with low cytotoxicity, suggesting their potential in HIV treatment (Cheng et al., 2008).
properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-5,11-12H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWUCLLPHZUUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372881 | |
Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
CAS RN |
1011-42-3 | |
Record name | 1,2,3,4-Tetrahydro-6-methoxy-7-isoquinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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